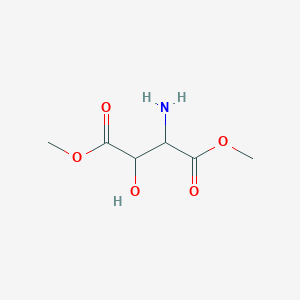

二甲基羟基天冬氨酸,非对映异构体混合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl Hydroxyaspartate is a chemical compound with the molecular formula C6H11NO5 . It exists as a mixture of diastereomers, specifically compounds 1a and 1b. Although both diastereomers are claimed to be pharmacologically active, specific data regarding their individual actions remains undisclosed .

Synthesis Analysis

An efficient synthesis of ODM-201’s diastereomers has been developed from ®-methyl 3-hydroxybutanoate or (S)-methyl 3-hydroxybutanoate. The key step in this synthesis involves the preparation of the key intermediate ®-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid or (S)-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid through intramolecular 1,3-dipolar cycloaddition of the vinyl diazo carbonyl compounds .

Physical And Chemical Properties Analysis

科学研究应用

Chemical Synthesis

Dimethyl 2-amino-3-hydroxybutanedioate is a chemical compound that can be used in various chemical syntheses . It can serve as a building block in the creation of more complex molecules, contributing to the development of new substances with potential applications in various fields.

Pharmaceutical Research

This compound has been used in the synthesis of a novel dihydroacridinone derivative, which has been predicted to have molecular-targeted anti-EGFR (Epidermal Growth Factor Receptor) inhibitory activity . EGFR is a key driver in tumor development and progression, and inhibitors of EGFR are a promising strategy for antitumor chemotherapy .

Antitumor Activity

The synthesized dihydroacridinone derivative from dimethyl 2-amino-3-hydroxybutanedioate has shown high antitumor activity against malignant neoplasms expressing EGFR . This suggests that the compound could be used in the development of new antitumor drugs.

Drug Development

Given its potential antitumor activity, dimethyl 2-amino-3-hydroxybutanedioate could be used in drug development, particularly in the creation of new molecules targeted at carcinogenic intracellular signaling pathways .

作用机制

Target of Action

The primary target of Dimethyl 2-amino-3-hydroxybutanedioate is the Epidermal Growth Factor Receptor (EGFR) kinase domain . EGFR is a key driver in tumor development and progression . It modulates the growth and differentiation of epithelial cells through phosphorylation of intracellular substrates .

Mode of Action

Dimethyl 2-amino-3-hydroxybutanedioate interacts with its target, the EGFR kinase domain, by forming a molecular complex with high affinity and bonding energy . This interaction results in the inhibition of EGFR, thereby disrupting the signaling pathways that drive carcinogenesis .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which plays a crucial role in the growth and differentiation of epithelial cells . By inhibiting EGFR, the compound disrupts the downstream effects of this pathway, which include oncogenic transformation and acceleration of tumor growth .

Result of Action

The inhibition of EGFR by Dimethyl 2-amino-3-hydroxybutanedioate leads to a disruption in the growth and differentiation of epithelial cells . This disruption can result in the prevention of oncogenic transformation and the slowing of tumor growth . The compound has been suggested to have high antitumor activity against malignant neoplasms expressing EGFR .

属性

IUPAC Name |

dimethyl 2-amino-3-hydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPFNKFGJIMFFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500873 |

Source

|

| Record name | Dimethyl 3-hydroxyaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-hydroxyaspartate | |

CAS RN |

471242-80-5 |

Source

|

| Record name | Dimethyl 3-hydroxyaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)

![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)